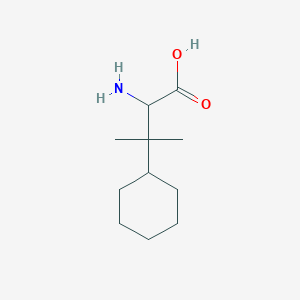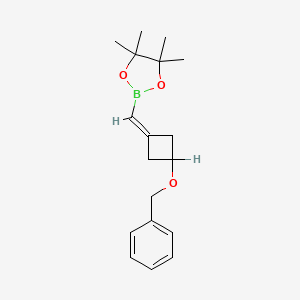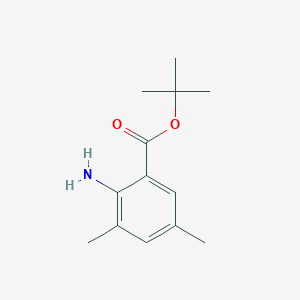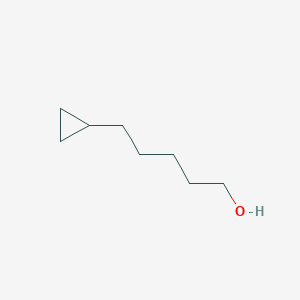
5-Cyclopropylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropylpentan-1-ol is an organic compound with the molecular formula C8H16O It consists of a cyclopropyl group attached to a pentan-1-ol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylpentan-1-ol can be achieved through several methods. One common approach involves the cyclopropanation of a suitable pentene precursor, followed by reduction to obtain the desired alcohol. For example, cyclopropylmethyl bromide can be reacted with a Grignard reagent derived from 1-pentene, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. Catalytic hydrogenation of cyclopropylpentanone is one such method, where the ketone is reduced to the corresponding alcohol using a suitable catalyst under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be further reduced to form cyclopropylpentane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution.
Major Products Formed
Oxidation: Cyclopropylpentanone or cyclopropylpentanoic acid.
Reduction: Cyclopropylpentane.
Substitution: Various substituted cyclopropylpentane derivatives.
Applications De Recherche Scientifique
5-Cyclopropylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.
Biology: The compound can be used in studies involving the biological activity of cyclopropyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Cyclopropylpentan-1-ol involves its interaction with various molecular targets. The cyclopropyl group can participate in ring-opening reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethanol: Similar structure but with a shorter carbon chain.
Cyclopropylpentane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclopropylpentanone: Contains a ketone group instead of a hydroxyl group.
Uniqueness
5-Cyclopropylpentan-1-ol is unique due to the presence of both a cyclopropyl group and a hydroxyl group, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C8H16O |
|---|---|
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
5-cyclopropylpentan-1-ol |
InChI |
InChI=1S/C8H16O/c9-7-3-1-2-4-8-5-6-8/h8-9H,1-7H2 |
Clé InChI |
MFVJXTZKDXQYDR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


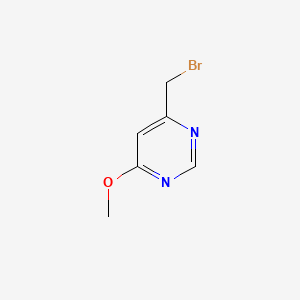
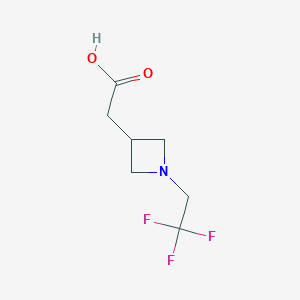
![5-(Aminomethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13559446.png)


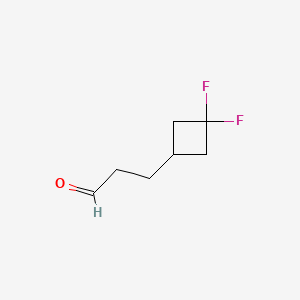
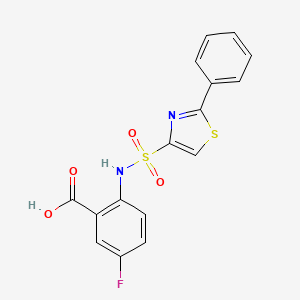
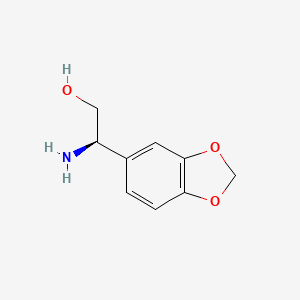
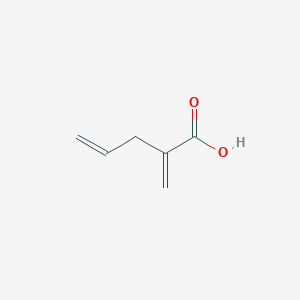
![Thieno[3,2-c]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13559485.png)

